tiegusanin L
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Overview
Description
Tiegusanin L is a dibenzocyclooctadiene lignan, a type of natural compound found in certain plant species. Lignans are known for their diverse biological activities, including antiviral, antitumor, and antioxidant properties . This compound has been isolated from plants of the genus Schisandra, which are widely used in traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiegusanin L involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most of the compound being obtained through extraction from natural sources. Advances in synthetic chemistry may eventually lead to more efficient industrial production methods .
Chemical Reactions Analysis
Types of Reactions
Tiegusanin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Tiegusanin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Biology: Investigated for its potential biological activities, such as antiviral, antitumor, and antioxidant effects.
Medicine: Explored for its potential therapeutic applications, including the treatment of viral infections and cancer.
Industry: Potential use in the development of new pharmaceuticals and natural product-based therapies
Mechanism of Action
The mechanism of action of tiegusanin L involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by interfering with viral enzymes or proteins. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals .
Comparison with Similar Compounds
Tiegusanin L is part of a larger group of dibenzocyclooctadiene lignans, which include compounds like schisandrin, gomisin, and wuweizisu . Compared to these similar compounds, this compound may exhibit unique biological activities or chemical properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C31H32O8 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(8R,9R,10R)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-23-29(38-16-37-23)30(35-4)25(20)26-21(15-22(32)28(34-3)31(26)36-5)27(18(17)2)39-24(33)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,27,32H,13,16H2,1-5H3/b12-11+/t17-,18-,27-/m1/s1 |
InChI Key |
ZUSDJUTXFWPDCB-UCZNXJLISA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C=CC5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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